molecular formula C15H16N2 B14196206 6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro- CAS No. 832088-99-0

6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-

Cat. No.: B14196206
CAS No.: 832088-99-0
M. Wt: 224.30 g/mol
InChI Key: KPHNGQXQOVJFPF-UHFFFAOYSA-N
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Description

6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- is a complex organic compound with a unique structure that combines elements of pyridine and benzazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- is unique due to its specific combination of pyrido and benzazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

832088-99-0

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5,14-diazatetracyclo[10.3.2.02,11.04,9]heptadeca-2(11),3,5,7,9-pentaene

InChI

InChI=1S/C15H16N2/c1-2-10-6-13-11-3-4-12(9-16-8-11)14(13)7-15(10)17-5-1/h1-2,5-7,11-12,16H,3-4,8-9H2

InChI Key

KPHNGQXQOVJFPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C3=C2C=C4C(=C3)C=CC=N4

Origin of Product

United States

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